

9-Bromotriptycene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene

Cat. No.: B110492

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromotriptycene is a rigid, three-dimensional hydrocarbon molecule with a unique paddle-wheel-like structure.^[1] Its distinctive architecture, composed of three benzene rings fused to a bicyclo[2.2.2]octatriene core, imparts exceptional steric bulk and rigidity.^{[1][2]} These characteristics make 9-Bromotriptycene a valuable building block in supramolecular chemistry, materials science, and as a scaffold in the design of complex organic molecules. This technical guide provides a detailed overview of the known properties, experimental protocols, and reactivity of 9-Bromotriptycene, intended for researchers, scientists, and professionals in drug development.

Core Properties of 9-Bromotriptycene

The fundamental chemical and physical properties of 9-Bromotriptycene are summarized in the tables below.

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₃ Br	[3][4]
Molecular Weight	333.221 g/mol	[3][4]
CAS Number	15364-55-3	[3][4]
Appearance	White to light yellow powder or crystals	[5]
Melting Point	252.0 - 256.0 °C	[5]
Solubility	Soluble in organic solvents	[1]
IUPAC Name	9-Bromo-9,10-dihydro-9,10[1',2']-benzenoanthracene	[3][4]

Spectroscopic Data

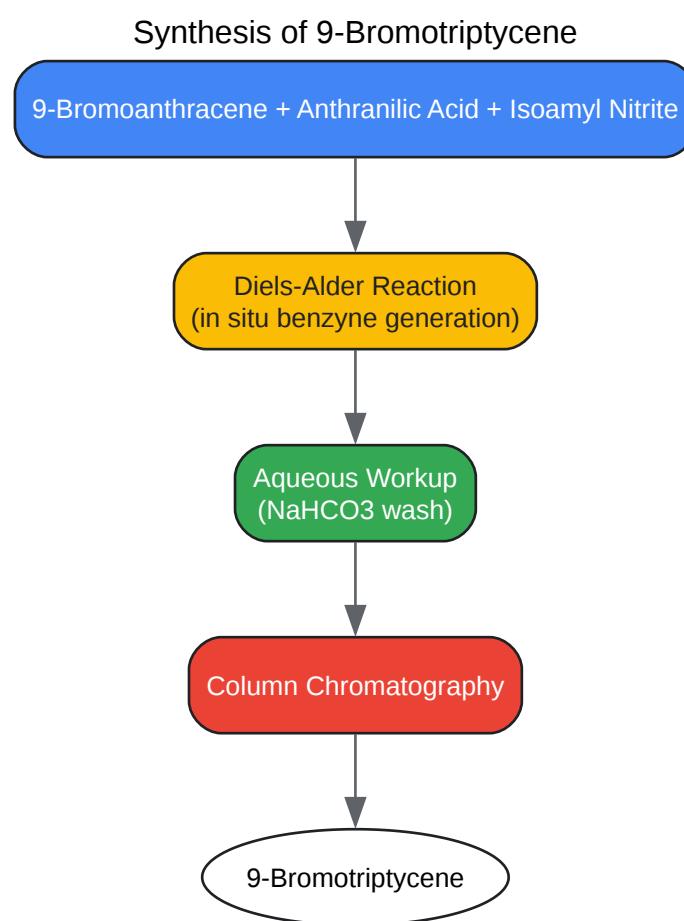
Spectroscopy	Key Features
¹ H NMR	Complex aromatic multiplets and a singlet for the bridgehead proton.
¹³ C NMR	Signals for aromatic carbons and bridgehead carbons.
Infrared (IR)	Characteristic peaks for C-H (aromatic) and C-Br stretching.
Mass Spec.	Molecular ion peak (M ⁺) and characteristic fragmentation patterns.

Synthesis of 9-Bromotriptycene

The most common route for the synthesis of 9-Bromotriptycene involves the Diels-Alder reaction between 9-bromoanthracene and a benzyne precursor, such as anthranilic acid.

Experimental Protocol: Synthesis from 9-Bromoanthracene and Anthranilic Acid

This protocol is a representative procedure based on the well-established generation of benzyne from anthranilic acid and its subsequent reaction with an anthracene derivative.


Materials:

- 9-Bromoanthracene
- Anthranilic acid
- Isoamyl nitrite
- 1,2-Dimethoxyethane (DME) or other suitable aprotic solvent
- Dichloromethane (DCM)
- Hexane
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 9-bromoanthracene in DME.
- In a separate flask, prepare a solution of anthranilic acid in DME.
- Heat the 9-bromoanthracene solution to reflux.
- Slowly and simultaneously add the anthranilic acid solution and isoamyl nitrite to the refluxing solution of 9-bromoanthracene over a period of 1-2 hours.
- After the addition is complete, continue refluxing the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

- Dissolve the crude residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted anthranilic acid and its byproducts.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford pure 9-Bromotriptycene.

[Click to download full resolution via product page](#)

Synthesis of 9-Bromotriptycene Workflow

Reactivity and Applications

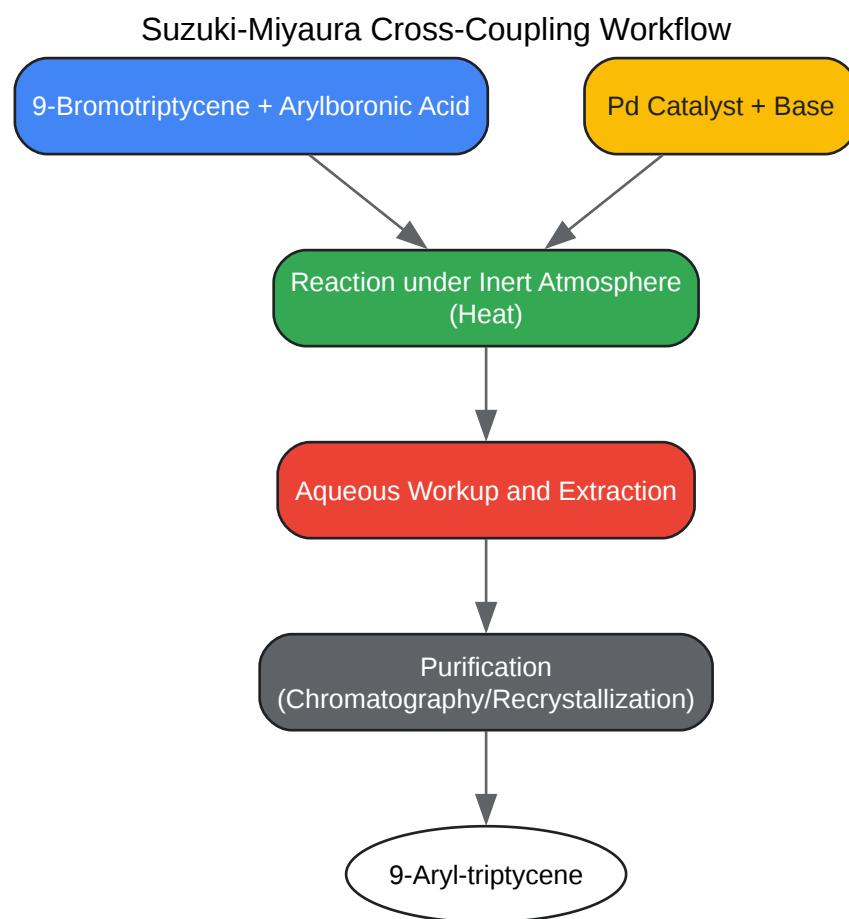
9-Bromotriptycene is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to introduce the bulky triptycyl scaffold into other molecules. A key feature

of its reactivity is the inertness of the C-Br bond at the bridgehead position to nucleophilic substitution (both SN1 and SN2 mechanisms). This is due to the high steric hindrance preventing backside attack (SN2) and the geometric constraints that destabilize the formation of a planar carbocation at the bridgehead (SN1).

Palladium-Catalyzed Cross-Coupling Reactions

9-Bromotriptycene readily participates in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions provide an efficient means to form carbon-carbon bonds at the sterically hindered 9-position.[\[2\]](#)

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, which can be adapted for 9-Bromotriptycene.


Materials:

- 9-Bromotriptycene
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent (e.g., Toluene, Dioxane, or DME/water mixture)

Procedure:

- To a Schlenk flask, add 9-Bromotriptycene, the arylboronic acid, the palladium catalyst, and the base.
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed solvent to the flask via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

- Cool the reaction to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

[Click to download full resolution via product page](#)

Suzuki-Miyaura Cross-Coupling Workflow

Structural Characteristics

The crystal structure of triptycene derivatives reveals a highly symmetric and rigid molecule. While a specific CIF file for 9-Bromotriptycene is not readily available, data from related

compounds like 9,10-dibromotriptycene show a pseudo-threelfold symmetry.^[4] The rigid framework prevents π -stacking interactions between molecules in the solid state.

Conclusion

9-Bromotriptycene is a key synthetic intermediate that provides access to a wide range of sterically demanding and structurally complex molecules. Its unique three-dimensional shape and predictable reactivity in cross-coupling reactions make it a valuable tool for researchers in organic synthesis, materials science, and drug discovery. The protocols and data presented in this guide offer a foundation for the effective utilization of 9-Bromotriptycene in various research and development endeavors. Further detailed characterization of its spectroscopic properties and optimization of reaction protocols will continue to expand its utility in creating novel and functional molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Triptycene Derivatives: From Their Synthesis to Their Unique Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 9-Bromo triptycene [webbook.nist.gov]
- 5. whitman.edu [whitman.edu]
- To cite this document: BenchChem. [9-Bromotriptycene: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b110492#what-are-the-properties-of-9-bromotriptycene\]](https://www.benchchem.com/product/b110492#what-are-the-properties-of-9-bromotriptycene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com